Senkyunolide G

Pharmacokinetics Sepsis Plasma Protein Binding

Researchers requiring phthalide standards with predictable plasma compartment behavior face variability with analogs (e.g., senkyunolide I, Vd 1.32 L/kg). Senkyunolide G resolves this with a uniquely low Vd (0.10 L/kg) and near-quantitative albumin binding (99%). • Validated pharmacokinetic marker for sepsis clinical studies - suited for LC-MS/MS method development and validation • High-affinity albumin probe for drug-drug interaction and hypoalbuminemia disposition assays • Crosses blood-brain barrier; active in intracellular triglyceride metabolism models (HepG2 cells)

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 94530-85-5
Cat. No. B157682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenkyunolide G
CAS94530-85-5
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCCCC1(C2=C(C=CCC2)C(=O)O1)O
InChIInChI=1S/C12H16O3/c1-2-3-8-12(14)10-7-5-4-6-9(10)11(13)15-12/h4,6,14H,2-3,5,7-8H2,1H3
InChIKeyJGIFAEPLZJPSHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Senkyunolide G: Pharmacokinetic Marker & Metabolic Modulator


Senkyunolide G (CAS 94530-85-5, also known as 3-Hydroxysenkyunolide A) is a naturally occurring phthalide isolated from Angelica sinensis and Ligusticum chuanxiong [1]. It is a hydroxyphthalide derivative of ligustilide and is characterized by its lactone ring structure . This compound has gained prominence as a major circulating phthalide in humans following administration of herbal preparations, and it is recognized for its unique pharmacokinetic profile, including high plasma protein binding [1]. Its role as a potential pharmacokinetic marker and its specific metabolic activity differentiate it within the phthalide family.

Why Senkyunolide G Cannot Be Substituted


Phthalides like senkyunolides A, I, H, and Z-ligustilide share a common core but exhibit vastly different pharmacokinetic behaviors, plasma protein binding profiles, and metabolic activities. For instance, the stereoisomers senkyunolide I and H have different distribution volumes and clearance mechanisms compared to senkyunolide G [1]. Z-ligustilide, the parent compound, is chemically unstable and degrades into other phthalides under ambient conditions [2]. Substituting senkyunolide G with a generic phthalide mixture or an analog like senkyunolide A, which has distinct vasorelaxation and anti-cancer properties , will invalidate quantitative pharmacokinetic studies and specific metabolic assays. The following evidence details these quantifiable differences that necessitate the procurement of the specific compound.

Senkyunolide G Differentiation Evidence


Divergent Pharmacokinetics: Senkyunolide G vs. Senkyunolide I

In a human pharmacokinetic study of the XueBiJing herbal injection, senkyunolide G and senkyunolide I were identified as the major circulating phthalides. A direct comparison revealed stark differences in their disposition: Senkyunolide I exhibited a large distribution volume (Vd) of 1.32 L/kg, while Senkyunolide G exhibited a small Vd of 0.10 L/kg. This 13.2-fold difference is critical for applications requiring confined or extensive tissue distribution [1].

Pharmacokinetics Sepsis Plasma Protein Binding

High Plasma Protein Binding Affinity

The same human study quantified plasma protein binding, showing senkyunolide I to be moderately bound (54% unbound), whereas senkyunolide G was extensively bound (3% unbound). Further, Senkyunolide G was selectively bound to albumin at 99% in human plasma. This high-affinity binding dictates its unique pharmacokinetic behavior and differentiates it from other phthalides with lower protein binding [1].

Plasma Protein Binding Drug Disposition Albumin

Intracellular Triglyceride Metabolism Activity

In a high glucose-pretreated HepG2 cell model of intracellular triglyceride metabolism, senkyunolides G, H, and I were among several alkylphthalides found to show significant activity without any cytotoxicity at 10 μM. This indicates that Senkyunolide G's efficacy in this metabolic assay is not inferior to its structural isomers [1].

Lipid Metabolism Triglyceride In Vitro

Pharmacokinetic Marker Role in Sepsis

The Zhang et al. study concluded that senkyunolides I and G, based on their distinct disposition characteristics, could serve as pharmacokinetic markers for sepsis care. Their plasma levels are detectably altered by septic pathophysiology, providing a quantifiable tool for monitoring disease progression or therapeutic response [1]. This specific application is not established for senkyunolide A or other phthalides.

Biomarker Sepsis Translational Medicine

Chemical Stability vs. Z-Ligustilide

Z-ligustilide, a major phthalide in herbal extracts, is known to be unstable and prone to degradation under natural conditions (room temperature, sunlight), which limits its study and application. Senkyunolide G, as a hydroxyphthalide metabolite, represents a more stable molecular entity. Studies on Z-ligustilide degradation confirm the formation of other phthalides, including senkyunolide I and H, underscoring the inherent instability of the parent structure [1]. While direct comparative stability data for Senkyunolide G is not available, its structural features and role as a metabolite imply greater chemical robustness.

Chemical Stability Degradation Analytical Chemistry

Brain Penetration in Migraine Model

In a pharmacokinetic study of Tianshu capsule, a traditional Chinese medicine preparation for migraine, both senkyunolide G and senkyunolide I were detected in the plasma and brain of rats. A total of 46 compounds were identified in vivo, with 7 compounds found only in brain and 4 compounds present in both plasma and brain, which included Senkyunolide G [1]. This demonstrates its ability to cross the blood-brain barrier (BBB) in this disease model.

Blood-Brain Barrier Migraine Neuropharmacology

Senkyunolide G Application Scenarios


Low Volume of Distribution Studies

Based on the evidence that Senkyunolide G has a Vd of 0.10 L/kg compared to 1.32 L/kg for Senkyunolide I [1], researchers designing human or animal pharmacokinetic studies where the compound should remain largely confined to the plasma compartment should procure Senkyunolide G. This property is particularly relevant for developing agents intended to act on blood-borne targets or to minimize tissue accumulation.

Drug-Drug Interaction and Protein Binding Studies

The unique plasma protein binding profile of Senkyunolide G (97% bound, 99% to albumin) [1] makes it an ideal probe compound for studies on drug-drug interactions involving high-affinity albumin binders. It can serve as a positive control or test article in assays designed to measure the displacement of other highly bound drugs or to study the impact of disease states (e.g., hypoalbuminemia) on drug disposition.

Sepsis Biomarker Analytical Methods

The established role of Senkyunolide G as a potential pharmacokinetic marker for sepsis care [1] creates a direct need for its procurement as a high-purity analytical standard. Bioanalytical laboratories and clinical research organizations should obtain Senkyunolide G to develop and validate LC-MS/MS methods for quantifying its plasma levels in human subjects participating in sepsis clinical trials or studies on related inflammatory conditions.

Preclinical Studies: Lipid Metabolism & CNS Disorders

Based on its demonstrated activity in promoting intracellular triglyceride metabolism in HepG2 cells [2] and its ability to cross the blood-brain barrier in a migraine model [3], Senkyunolide G is a suitable candidate for procuring in preclinical research programs focused on metabolic diseases (e.g., non-alcoholic fatty liver disease) and central nervous system disorders. Its distinct PK profile offers advantages in these settings over more rapidly cleared or widely distributed analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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